molecular formula C10H12ClN3OS B5380600 5-Chloro-2-(methylsulfanyl)-4-(pyrrolidine-1-carbonyl)pyrimidine

5-Chloro-2-(methylsulfanyl)-4-(pyrrolidine-1-carbonyl)pyrimidine

Cat. No.: B5380600
M. Wt: 257.74 g/mol
InChI Key: OJZYDQZNBNRHNU-UHFFFAOYSA-N
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Description

5-Chloro-2-(methylsulfanyl)-4-(pyrrolidine-1-carbonyl)pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with a chloro group, a methylsulfanyl group, and a pyrrolidine-1-carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(methylsulfanyl)-4-(pyrrolidine-1-carbonyl)pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds.

    Introduction of Substituents: The chloro, methylsulfanyl, and pyrrolidine-1-carbonyl groups can be introduced through various substitution reactions. For example, the chloro group can be introduced via chlorination using reagents like thionyl chloride or phosphorus pentachloride. The methylsulfanyl group can be introduced through a nucleophilic substitution reaction using methylthiol. The pyrrolidine-1-carbonyl group can be introduced through an acylation reaction using pyrrolidine and an appropriate acylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(methylsulfanyl)-4-(pyrrolidine-1-carbonyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino or thiol-substituted pyrimidines.

Scientific Research Applications

5-Chloro-2-(methylsulfanyl)-4-(pyrrolidine-1-carbonyl)pyrimidine has various scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(methylsulfanyl)-4-(pyrrolidine-1-carbonyl)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary depending on the specific compound it is used to synthesize.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-(methylsulfanyl)pyrimidine: Lacks the pyrrolidine-1-carbonyl group.

    2-(Methylsulfanyl)-4-(pyrrolidine-1-carbonyl)pyrimidine: Lacks the chloro group.

    5-Chloro-4-(pyrrolidine-1-carbonyl)pyrimidine: Lacks the methylsulfanyl group.

Uniqueness

5-Chloro-2-(methylsulfanyl)-4-(pyrrolidine-1-carbonyl)pyrimidine is unique due to the presence of all three substituents (chloro, methylsulfanyl, and pyrrolidine-1-carbonyl) on the pyrimidine ring. This combination of substituents can impart specific chemical and biological properties that are not present in similar compounds.

Properties

IUPAC Name

(5-chloro-2-methylsulfanylpyrimidin-4-yl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3OS/c1-16-10-12-6-7(11)8(13-10)9(15)14-4-2-3-5-14/h6H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJZYDQZNBNRHNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)N2CCCC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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